molecular formula C15H8F3IN2O2S B13378678 (5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one

(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one

Cat. No.: B13378678
M. Wt: 464.20 g/mol
InChI Key: YXDNSHHMNDBHCS-XFFZJAGNSA-N
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Description

5-[(5-iodo-2-furyl)methylene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic compound with the molecular formula C15H8F3IN2O2S and a molecular weight of 464.20 g/mol This compound is characterized by the presence of an iodo-substituted furan ring, a trifluoromethyl-substituted phenyl ring, and a thiazolidinone core

Preparation Methods

The synthesis of 5-[(5-iodo-2-furyl)methylene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the condensation of 5-iodo-2-furaldehyde with 2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group in the furan ring can be substituted with other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with various aldehydes and ketones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(5-iodo-2-furyl)methylene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives with different substituents on the furan and phenyl rings These compounds may have similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C15H8F3IN2O2S

Molecular Weight

464.20 g/mol

IUPAC Name

(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H8F3IN2O2S/c16-15(17,18)8-2-1-3-9(6-8)20-14-21-13(22)11(24-14)7-10-4-5-12(19)23-10/h1-7H,(H,20,21,22)/b11-7-

InChI Key

YXDNSHHMNDBHCS-XFFZJAGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)I)/S2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)I)S2)C(F)(F)F

Origin of Product

United States

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